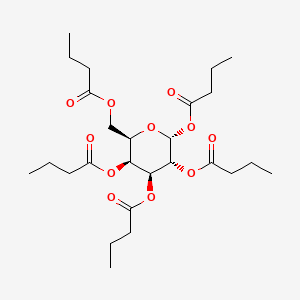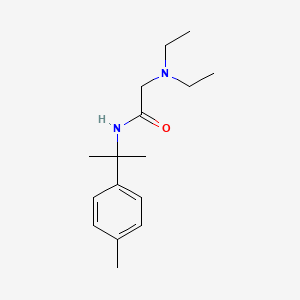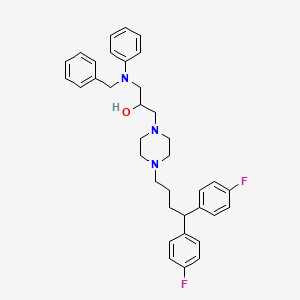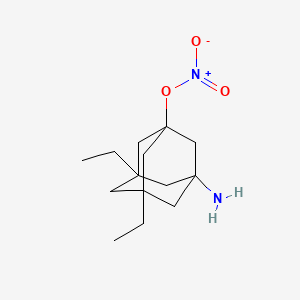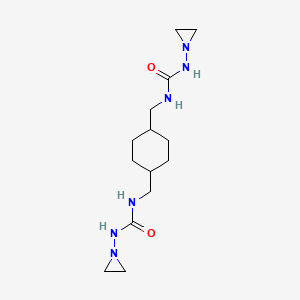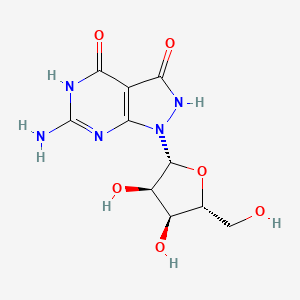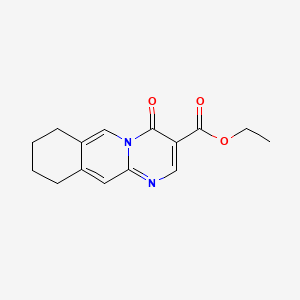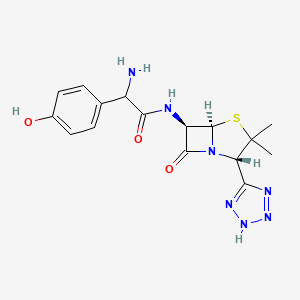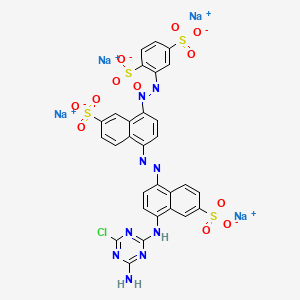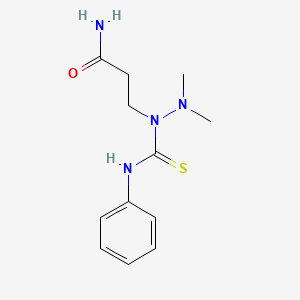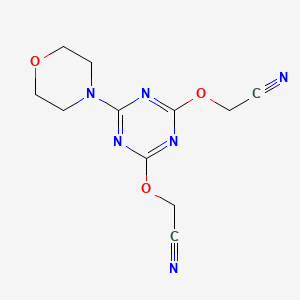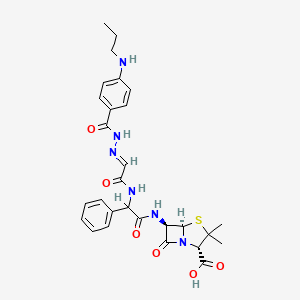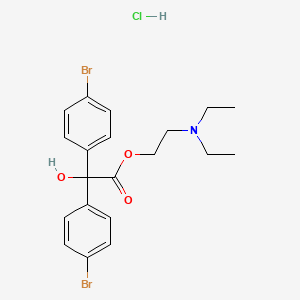
2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine atoms, a diethylamino group, and a hydroxybenzeneacetate moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of phenylacetic acid to produce 4-bromophenylacetic acid . This intermediate is then subjected to further reactions, including esterification and amination, to introduce the diethylamino and hydroxybenzeneacetate groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes, followed by purification steps such as recrystallization and chromatography to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a debrominated product.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate, while reduction could produce 2-(Diethylamino)ethyl alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate .
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a pharmaceutical agent.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to receptors or enzymes, while the bromine atoms and hydroxybenzeneacetate moiety contribute to the compound’s overall reactivity and stability . Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the diethylamino and hydroxybenzeneacetate moieties.
4-Bromophenethylamine: Contains the bromophenyl group and an amine group but differs in the overall structure and functional groups.
Uniqueness
The presence of both bromine atoms and the diethylamino group enhances its reactivity and versatility in various chemical reactions and research applications .
Propriétés
Numéro CAS |
134871-10-6 |
|---|---|
Formule moléculaire |
C20H24Br2ClNO3 |
Poids moléculaire |
521.7 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate;hydrochloride |
InChI |
InChI=1S/C20H23Br2NO3.ClH/c1-3-23(4-2)13-14-26-19(24)20(25,15-5-9-17(21)10-6-15)16-7-11-18(22)12-8-16;/h5-12,25H,3-4,13-14H2,1-2H3;1H |
Clé InChI |
JCTONPRFCQHOFJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


